Cas no 16357-33-8 ((2-Chloro-benzyl)-cyclopropyl-amine)

(2-Chloro-benzyl)-cyclopropyl-amine is a versatile amine derivative featuring a cyclopropyl group and a 2-chlorobenzyl substituent. This compound is of interest in synthetic organic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The cyclopropyl moiety enhances conformational rigidity, while the chloro-substituted benzyl group offers reactivity for further functionalization. Its well-defined structure makes it suitable for applications in medicinal chemistry, where it may serve as a precursor for biologically active molecules. The compound’s stability and compatibility with various reaction conditions underscore its utility in research and industrial settings. Proper handling and storage are recommended due to its amine functionality.
(2-Chloro-benzyl)-cyclopropyl-amine structure
16357-33-8 structure
Product Name:(2-Chloro-benzyl)-cyclopropyl-amine
CAS No:16357-33-8
MF:C10H12ClN
MW:181.661981582642
MDL:MFCD05881943
CID:858626
PubChem ID:834606
Update Time:2026-04-29

(2-Chloro-benzyl)-cyclopropyl-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Chlorobenzyl)cyclopropanamine
    • N-[(2-chlorophenyl)methyl]cyclopropanamine
    • (2-chlorobenzyl)cyclopropylamine(SALTDATA: HCl)
    • N-Cyclopropyl-2-chloro-benzylamine
    • 2-Chloro-N-cyclopropylbenzylamine
    • N-(2-Chlorobenzyl)(cyclopropyl)amine
    • AKOS BBV-012640
    • AKOS LT-1098X3230
    • CHEMBRDG-BB 9071411
    • UKRORGSYN-BB BBV-012640
    • (2-CHLOROBENZYL)CYCLOPROPYLAMINE
    • 6028657
    • ZERENEX E
    • (2-Chloro-benzyl)-cyclopropyl-amine
    • MDL: MFCD05881943
    • Inchi: InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
    • InChI Key: GCJYLAWVUWEHLW-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CNC2CC2)Cl

Computed Properties

  • Exact Mass: 181.06600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.16
  • Boiling Point: 264 ºC
  • Flash Point: 114 ºC
  • PSA: 12.03000
  • LogP: 2.98290

(2-Chloro-benzyl)-cyclopropyl-amine Security Information

(2-Chloro-benzyl)-cyclopropyl-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(2-Chloro-benzyl)-cyclopropyl-amine Suppliers

Amadis Chemical Company Limited
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(CAS:16357-33-8)(2-Chloro-benzyl)-cyclopropyl-amine
Order Number:A919905
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:11
Price ($):447.0
Email:sales@amadischem.com

(2-Chloro-benzyl)-cyclopropyl-amine Related Literature

Additional information on (2-Chloro-benzyl)-cyclopropyl-amine

Comprehensive Overview of (2-Chloro-benzyl)-cyclopropyl-amine (CAS No. 16357-33-8)

(2-Chloro-benzyl)-cyclopropyl-amine (CAS No. 16357-33-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by a cyclopropylamine moiety linked to a 2-chlorobenzyl group, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "synthesis of (2-Chloro-benzyl)-cyclopropyl-amine", "applications of CAS 16357-33-8", and "cyclopropylamine derivatives", reflecting its relevance in modern scientific inquiries.

The molecular structure of (2-Chloro-benzyl)-cyclopropyl-amine combines the rigidity of the cyclopropyl ring with the reactivity of the chlorobenzyl group, making it a valuable building block for drug discovery. Recent studies highlight its potential in designing central nervous system (CNS) targeting molecules, aligning with the growing interest in neuropharmacology and psychoactive compound research. Users often explore queries such as "role of cyclopropylamine in medicinal chemistry" and "chlorobenzyl derivatives in drug design", underscoring the compound's interdisciplinary applications.

From a synthetic perspective, CAS 16357-33-8 is typically prepared through reductive amination or nucleophilic substitution reactions, methods widely discussed in organic chemistry forums. The compound's stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry, topics frequently searched by chemists optimizing reaction pathways. Additionally, its logP value and hydrogen bonding capacity are critical parameters for researchers investigating bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Environmental and safety considerations are also prominent in discussions about (2-Chloro-benzyl)-cyclopropyl-amine. While not classified as hazardous under standard regulations, proper handling protocols are emphasized in laboratory safety guidelines. Searches like "green chemistry alternatives for amine synthesis" and "biodegradability of chlorinated aromatic amines" reflect the scientific community's focus on sustainable practices. This aligns with global trends toward eco-friendly chemical production and reduced waste generation.

In industrial contexts, 16357-33-8 is often referenced in patents related to agrochemicals and material science. Its derivatives have shown promise in polymer stabilization and liquid crystal formulations, areas gaining traction due to advancements in smart materials. Frequently searched terms like "amine-functionalized polymers" and "chlorobenzyl compounds in electronics" demonstrate the compound's expanding utility beyond traditional chemistry sectors.

Analytical characterization of (2-Chloro-benzyl)-cyclopropyl-amine involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity testing, which are routinely queried by quality control specialists. The compound's chromatographic behavior and spectral fingerprints are well-documented in chemical databases, aiding in its identification and quantification. This transparency supports reproducibility in research, a key concern in open science initiatives.

Future directions for CAS 16357-33-8 research may explore its catalytic applications or bioconjugation potential, as suggested by emerging literature on click chemistry and enzyme-mediated transformations. The compound's adaptability positions it as a candidate for next-generation therapeutics and diagnostic probes, addressing current demands for precision medicine tools. Searches for "amine-directed protein labeling" and "small-molecule probes for imaging" highlight these evolving applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16357-33-8)(2-Chloro-benzyl)-cyclopropyl-amine
A919905
Purity:99%
Quantity:5g
Price ($):447.0
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